molecular formula C22H34O4 B14637304 Di(3-methylhexyl)phthalate CAS No. 53306-53-9

Di(3-methylhexyl)phthalate

Cat. No.: B14637304
CAS No.: 53306-53-9
M. Wt: 362.5 g/mol
InChI Key: PLVCZTJOXIYQSA-UHFFFAOYSA-N
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Description

Structurally, it consists of two 3-methylhexyl chains esterified to the benzene ring of phthalic acid. Phthalates are widely used as plasticizers to enhance the flexibility of polyvinyl chloride (PVC) products. The following sections compare structurally and functionally related phthalates using evidence from the provided sources.

Properties

CAS No.

53306-53-9

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

bis(3-methylhexyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-5-9-17(3)13-15-25-21(23)19-11-7-8-12-20(19)22(24)26-16-14-18(4)10-6-2/h7-8,11-12,17-18H,5-6,9-10,13-16H2,1-4H3

InChI Key

PLVCZTJOXIYQSA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCC

Origin of Product

United States

Preparation Methods

Di(3-methylhexyl)phthalate is synthesized through the esterification of phthalic anhydride with 3-methylhexanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Di(3-methylhexyl)phthalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phthalic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Di(3-methylhexyl)phthalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di(3-methylhexyl)phthalate involves its interaction with various molecular targets and pathways. Phthalates are known to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression and cellular functions. This binding can lead to changes in cell proliferation, apoptosis, and oxidative stress. Additionally, phthalates can interfere with hormone synthesis, transport, and metabolism, leading to endocrine disruption and potential health effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Phthalates vary in alkyl chain length, branching, and ester group placement, influencing their physicochemical properties and biological effects. Key compounds discussed in the evidence include:

  • Di(2-ethylhexyl)phthalate (DEHP) : Branched C8 chains.
  • Di-n-butyl phthalate (DBP) : Linear C4 chains.
  • Diisobutyl phthalate (DiBP) : Branched C4 chains.

Toxicity and Health Effects

Developmental and Reproductive Toxicity
  • DBP: In utero exposure in rats disrupts fetal testosterone synthesis, causing testicular dysgenesis syndrome (TDS)-like effects (e.g., cryptorchidism, abnormal Leydig cell aggregation) at doses as low as 20–100 mg/kg/day . Fetal endpoints (e.g., testosterone suppression) are more sensitive than adult outcomes .
  • DEHP: Linked to hepatic peroxisome proliferation, endocrine disruption, and carcinogenicity in rodents. Chronic exposure in mice increased liver tumors, mediated via peroxisome proliferator-activated receptor (PPAR) pathways .
  • DiBP: Limited carcinogenicity data but shows endocrine-disrupting effects similar to DBP .
Carcinogenicity
  • DEHP: Classified as a probable human carcinogen (IARC Group 2B) due to hepatocarcinogenicity in rodents .
  • DBP: Insufficient evidence for carcinogenicity in humans, but high-dose exposure in rats causes bladder and liver tumors .

Environmental Occurrence and Exposure

  • DEHP : Dominates environmental contamination. In Taihu Lake (China), DEHP contributed 70–90% of total phthalates in water (average: 3.68 µg/L in wet season) and sediments (up to 6.90 µg/g) . In Shanghai, DEHP was a major contaminant in wastewater and the Huangpu River .
  • DBP : Detected in edible oils (11.61%超标率 in Jilin, China) and白酒 (29.2%超标率 in Hubei) due to leaching from plastics .
  • DiBP : Found in vegetables and白酒, though at lower frequencies than DBP/DEHP .

Regulatory Status

  • DEHP : Restricted under EU REACH (Annex XIV) due to reproductive toxicity and endocrine disruption .
  • DBP/DiBP : Both restricted in EU toys and childcare articles (ECHA 2020) .
  • DEHP/DBP : U.S. EPA limits DEHP at 6 µg/L in drinking water; China caps DBP at 0.3 mg/kg in oils .

Data Tables

Table 1: Toxicity Comparison of Key Phthalates

Phthalate Developmental Toxicity (Lowest Observed Effect Level) Carcinogenicity Primary Environmental Sources
DEHP 20 mg/kg/day (rodent endocrine disruption) Group 2B (IARC) PVC products, wastewater
DBP 20 mg/kg/day (fetal testosterone suppression) Limited evidence Food packaging, plastics
DiBP Data insufficient Not classified Industrial solvents, coatings

Table 2: Environmental Concentrations (Selected Studies)

Location Matrix DEHP (µg/L or µg/g) DBP (µg/L or µg/g) DiBP (µg/L or µg/g) Source
Taihu Lake, CN Water 1.6–11.2 nd–6.21 nd–1.72
Shanghai, CN Wastewater 18.1–346.7 Dominated by DIBP 5.3–32.9%检出率
Hubei, CN Liquor <1.5 mg/kg Up to 23.48 mg/kg Not reported

Key Research Findings

  • Synergistic Effects : Combined exposure to multiple phthalates (e.g., DEHP + DBP) may amplify toxicity, complicating risk assessments .
  • Fetal Sensitivity : Fetal endpoints (e.g., testosterone levels) are 5–25x more sensitive to DBP than adult outcomes .
  • Regulatory Gaps : Despite restrictions, DEHP/DBP remain prevalent in food and water due to leaching from plastics .

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